2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the morpholinomethyl group and the thiazole ring endows it with unique chemical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride typically involves the reaction of thiazole derivatives with morpholine under specific conditions. One common method includes the reaction of thiazole-4-carboxylic acid with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions are often catalyzed by acids or bases depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
- 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride
Comparison: Compared to similar compounds, 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity .
Biological Activity
2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular structure of this compound includes a thiazole ring fused with a morpholinomethyl side chain. This unique structure contributes to its solubility and reactivity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
- Oxidative Stress Response : Preliminary studies suggest that this compound may play a role in modulating oxidative stress within cells, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Cancer Cell Line | IC50 (μM) |
---|---|
Prostate Cancer | 3.5 |
Melanoma | 2.9 |
Breast Cancer | 4.1 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. Results indicated a strong inhibitory effect at low concentrations, suggesting potential for development into an antibacterial agent .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on melanoma and prostate cancer cell lines. The study reported significant reductions in cell viability, correlating with increased concentrations of the compound .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.2ClH/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11;;/h6H,1-5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOUFFOEVMQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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